molecular formula C18H12ClN3O2S B3713999 (6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one

(6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one

Cat. No.: B3713999
M. Wt: 369.8 g/mol
InChI Key: PLWMJIOEDJHVDD-GDNBJRDFSA-N
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Description

(6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with a chlorophenyl and a methoxyphenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-chlorobenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

(6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one apart is its unique triazolothiazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6Z)-3-(2-chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c1-24-12-8-6-11(7-9-12)10-15-17(23)22-16(20-21-18(22)25-15)13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWMJIOEDJHVDD-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-3-(2-Chlorophenyl)-6-[(4-methoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,4-B][1,3]thiazol-5-one

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